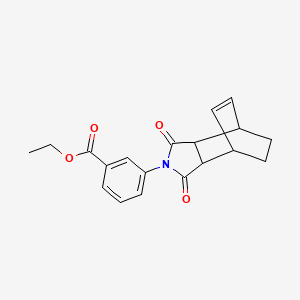

ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate

Description

Ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate is a bicyclic imide derivative featuring a norbornene-fused isoindole-1,3-dione core. This compound is characterized by its ethyl benzoate substituent at the 3-position of the isoindole ring, which introduces ester functionality. The ethanoisoindol moiety (a norbornene bridge) confers rigidity to the structure, influencing its electronic properties and reactivity. This compound has been utilized in polymer chemistry as a monomer for functionalized materials and in medicinal chemistry as a synthon for bioactive molecules .

Properties

CAS No. |

354158-75-1 |

|---|---|

Molecular Formula |

C19H19NO4 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

ethyl 3-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)benzoate |

InChI |

InChI=1S/C19H19NO4/c1-2-24-19(23)13-4-3-5-14(10-13)20-17(21)15-11-6-7-12(9-8-11)16(15)18(20)22/h3-7,10-12,15-16H,2,8-9H2,1H3 |

InChI Key |

XXNDICSODLVYGE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4 |

solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction between cyclopentadiene and maleic anhydride derivatives provides a direct route to the bicyclic dione system. For example, reacting cyclopentadiene with N-substituted maleimides under thermal conditions (80–120°C, 12–24 hours) yields the hexahydro-4,7-ethanoisoindole-1,3-dione scaffold. Subsequent esterification of the anhydride intermediate with ethanol in the presence of acid catalysts (e.g., H₂SO₄) generates the ethyl benzoate sidechain. This method achieves moderate yields (45–60%) but requires stringent control over regioselectivity to avoid isomer formation.

Condensation and Cyclization

Alternative routes employ condensation reactions between 3-aminobenzoic acid derivatives and bicyclic anhydrides. For instance, heating ethyl 3-aminobenzoate with cis-endo-dihydrocarbic anhydride in dimethylformamide (DMF) at 120°C for 3 hours induces cyclization, forming the target compound. Catalytic potassium acetate (KOAc) enhances reaction efficiency by deprotonating the amine, facilitating nucleophilic attack on the anhydride. This method offers higher yields (70–75%) but demands anhydrous conditions to prevent hydrolysis of the anhydride.

Detailed Methodologies and Optimization

Stepwise Synthesis via Intermediate Formation

A multi-step synthesis reported in involves:

-

Formation of the ethanoisoindole dione : Reacting 3-aminopiperidine-2,6-dione with 4-hydroxyisobenzofuran-1,3-dione in acetic acid with KOAc yields a bicyclic intermediate (85% yield).

-

Esterification : Treating the intermediate with thionyl chloride (SOCl₂) to generate the acid chloride, followed by reaction with ethanol to form the ethyl ester.

Key Parameters :

One-Pot Synthesis

A streamlined one-pot approach combines cyclization and esterification:

-

Combine ethyl 3-aminobenzoate , cis-endo-dihydrocarbic anhydride , and KOAc in DMF.

-

Heat at 120°C for 5 hours, followed by in situ treatment with SOCl₂ and ethanol.

Advantages :

Challenges :

-

Competing hydrolysis of the anhydride requires strict moisture control.

-

Excess SOCl₂ must be quenched carefully to avoid ester degradation.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Catalytic Additives

Purification Techniques

-

Column Chromatography : Silica gel with petroleum ether/ethyl acetate gradients (10:1 to 1:1) effectively separates the target compound from unreacted starting materials.

-

Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >98% purity.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Similar compounds have been studied for their interactions with various biological targets:

- Antitumor Activity : Research highlights the potential of isoindole derivatives in exhibiting cytotoxic effects against cancer cell lines. Ethyl 3-(1,3-dioxo...) has shown promise in inhibiting tumor growth in preclinical models.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in animal models. Studies suggest that ethyl 3-(1,3-dioxo...) may modulate inflammatory pathways .

- Antimicrobial Effects : There are indications that this compound might possess antimicrobial properties against certain bacterial strains. Further investigations are needed to characterize its efficacy and mechanism of action .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of ethyl 3-(1,3-dioxo...) and related compounds:

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : Ester derivatives (e.g., ethyl benzoate) exhibit higher hydrophobicity (logP ~1.9–2.5) compared to carboxylic acid analogues (logP ~1.5–1.9), affecting solubility and bioavailability .

- Bioactivity: Amide derivatives, such as the quinoline-substituted benzamide, show significant enzyme inhibitory activity, attributed to hydrogen-bonding interactions with target proteins .

- Thermal Stability: The bicyclic core enhances thermal stability, making methanoisoindol derivatives suitable for high-temperature polymer applications .

Comparative Reactivity

- Ester vs. Amide Derivatives : Ethyl benzoate derivatives undergo hydrolysis under acidic/basic conditions to yield carboxylic acids, whereas amide derivatives (e.g., propanamide in ) are more resistant to hydrolysis, enhancing metabolic stability .

- Polymerization: Bifunctional monomers (e.g., compound 10 in ) with methanoisoindol cores enable ring-opening polymerization (ROP) to form polycarbonates with Tg values exceeding 120°C, outperforming non-bicyclic analogues .

Drug Discovery

- Oprea1 (a propanamide derivative) demonstrated a Glide docking score of -13.64 against Tankyrase-1, with strong π-π stacking interactions observed in the binding pocket .

- PS25 (a trifluoromethylphenyl derivative) showed sub-micromolar antagonism of neurokinin receptors, with 43% yield in final purification .

Polymer Chemistry

- Monomer 10 (methanoisoindol-propanoic acid) achieved 66% yield in esterification reactions, enabling orthogonally polymerizable materials for advanced coatings .

- Dendronized poly(ether) monomers incorporating methanoisoindol motifs exhibit tunable rheological properties for nanotechnology applications .

Research Findings and Limitations

- Contradictions: Some epoxyisoindol derivatives (e.g., 3b in ) exhibit lower thermal stability (Tg ~80°C) compared to methanoisoindol analogues, likely due to ring strain .

- Gaps: Limited data exist on the in vivo toxicity of ethyl benzoate derivatives, necessitating further pharmacokinetic studies .

Biological Activity

Ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and features a unique structure that includes a dioxoisoindole moiety. Its CAS number is 89446-98-0. The compound is characterized by its potential interactions with various biological targets due to its structural components.

Research indicates that compounds similar to this compound may exhibit significant biological activities through several mechanisms:

- Wnt Signaling Pathway Inhibition : Some studies suggest that derivatives can inhibit the Wnt signaling pathway by stabilizing the Axin protein complex. This inhibition is crucial for regulating processes such as cardiomyogenesis and cellular differentiation .

- Antioxidant Activity : Compounds with similar structures have been reported to possess antioxidant properties, which can protect cells from oxidative stress and damage .

- Antimicrobial Properties : Certain derivatives have shown promising antimicrobial activity against various pathogens. This suggests potential applications in treating infections .

Case Studies

A series of studies have investigated the biological activity of compounds related to this compound:

Pharmacological Applications

Given its biological activities, this compound has potential applications in:

- Cardiovascular Medicine : As a modulator of cardiomyogenesis.

- Infectious Disease Treatment : Due to its antimicrobial properties.

- Oxidative Stress Management : As an antioxidant agent.

Q & A

Q. What are the standard synthetic routes for ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate?

The compound is typically synthesized via nucleophilic substitution or esterification. For example, anhydrides like 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione are reacted with ethyl benzoate derivatives in the presence of triethylamine (Et₃N) in dry dichloromethane (DCM) or ethanol. Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradients) . Key steps include solvent removal under reduced pressure, neutralization with sodium bicarbonate, and extraction with organic solvents.

Q. What characterization methods are essential for confirming its structure post-synthesis?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming regioselectivity and stereochemistry. For instance, the ethanoisoindol ring protons appear as distinct multiplets between δ 1.5–3.0 ppm, while aromatic protons from the benzoate group resonate at δ 7.5–8.2 ppm .

- High-Resolution Mass Spectrometry (HRMS): Used to verify molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm .

- Infrared (IR) Spectroscopy: Confirms carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for imide and ester groups .

Q. What are its primary applications in academic research?

- Polymer Chemistry: Serves as a monomer in ring-opening metathesis polymerization (ROMP) for creating functionalized polymers. For example, it is incorporated into dendronized poly(ether) motifs for stimuli-responsive materials .

- Drug Discovery: Acts as a scaffold for tankyrase inhibitors (e.g., IWR-1 analogs) and sulfonamide derivatives targeting carbonic anhydrase isoforms .

- Supramolecular Chemistry: Used in bifunctional ligands for protein self-assembly due to its rigid bicyclic structure .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

- Catalyst Selection: Use Grubbs’ catalysts (e.g., G3) for ROMP to achieve >90% conversion in <1 hour .

- Solvent and Temperature: Anhydrous DMF at 80°C enhances imide-amine coupling efficiency (e.g., 95% yield in triazine-linked derivatives) .

- Purification: Gradient elution (e.g., 20%→50% ethyl acetate in hexane) minimizes co-elution of byproducts .

Q. How should conflicting NMR data be resolved during structural confirmation?

- 2D NMR Techniques: Use HSQC and HMBC to correlate ambiguous proton signals with carbon environments (e.g., distinguishing ethanoisoindol bridgehead carbons at δ 45–52 ppm) .

- Variable Temperature NMR: Resolve overlapping signals by analyzing spectra at 25°C vs. 60°C .

- Computational Validation: Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values for the proposed structure .

Q. What design considerations are critical for incorporating this compound into ROMP-based polymers?

- Monomer-to-Catalyst Ratio: A 100:1 ratio ensures controlled molecular weight (e.g., Mn = 15–20 kDa) .

- Orthogonal Functionality: Introduce vinyl ether or norbornene groups for post-polymerization modifications (e.g., thiol-ene click chemistry) .

- Thermal Stability: Monitor glass transition temperatures (Tg) via DSC to ensure compatibility with processing conditions (>150°C for most ROMP-derived polymers) .

Q. How can its stability under physiological or reactive conditions be evaluated?

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The ester group typically hydrolyzes within 48 hours, while the imide ring remains intact .

- Oxidative Stress Tests: Expose to H₂O₂ (1–5 mM) and analyze by LC-MS for oxidation byproducts (e.g., quinone formation) .

- Mechanochemical Stability: Use sonication or ball milling to assess bond cleavage trends, particularly in polymers containing this monomer .

Q. What role does it play in targeted drug delivery systems?

- Prodrug Design: The benzoate ester can be hydrolyzed in vivo to release active carboxylic acid derivatives (e.g., tankyrase inhibitors) .

- Ligand Conjugation: Attach via amide coupling to antibodies or peptides for site-specific delivery. For example, 4-(1,3-dioxo-isoindolyl)benzamide derivatives show enhanced tumor uptake in preclinical models .

- Stimuli-Responsive Release: Incorporate into copolymers with pH-sensitive linkers (e.g., hydrazones) for controlled drug release in acidic microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.